(2-Bromo-4,5-difluorophenyl)methanamine

Catalog No.
S843567
CAS No.
1256238-50-2
M.F
C7H6BrF2N
M. Wt
222.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-4,5-difluorophenyl)methanamine

CAS Number

1256238-50-2

Product Name

(2-Bromo-4,5-difluorophenyl)methanamine

IUPAC Name

(2-bromo-4,5-difluorophenyl)methanamine

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

InChI

InChI=1S/C7H6BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2

InChI Key

VYDLKZNPIWEINA-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)Br)CN

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CN

(2-Bromo-4,5-difluorophenyl)methanamine is an organic compound characterized by the molecular formula C7_7H6_6BrF2_2N and a molecular weight of 222.03 g/mol. The structure features a bromine atom at the second position and fluorine atoms at the fourth and fifth positions of the phenyl ring, with a methanamine group attached. This unique substitution pattern significantly influences the compound's chemical properties and potential biological activities, making it a subject of interest in various fields of research.

  • Bromo group: Can react exothermically with some compounds. Handle with care to avoid potential burns.
  • Amine group: May be mildly irritating to the skin and eyes. Standard laboratory practices for handling organic compounds should be followed.
  • Chemical Intermediate: Due to the presence of a reactive amine group and a fluorinated aromatic ring, (2-Bromo-4,5-difluorophenyl)methanamine has potential as a building block for the synthesis of more complex molecules. These molecules could be targeted for various applications in medicinal chemistry, materials science, or other fields.
  • Reference Compound: The existence of (2-Bromo-4,5-difluorophenyl)methanamine in commercial catalogs from chemical suppliers like Sigma-Aldrich and American Elements suggests it might be used as a reference compound in analytical chemistry applications [1, 2].

Search for Further Information:

Scientific databases like ScienceDirect, Scopus, or Web of Science can be used to search for recent research articles mentioning (2-Bromo-4,5-difluorophenyl)methanamine. These databases may reveal specific research areas where this compound is being investigated.

  • ScienceDirect:
  • Scopus:
  • Web of Science:

  • Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be replaced with other functional groups using appropriate reagents. Common reagents for these reactions include sodium hydride and alkyl halides.
  • Oxidation and Reduction Reactions: The amine group can undergo oxidation to form imines or can be reduced to yield secondary amines. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used, while lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Coupling Reactions: This compound can also participate in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of more complex organic molecules. Palladium catalysts and boronic acids are commonly employed in these reactions.

Research indicates that derivatives of (2-Bromo-4,5-difluorophenyl)methanamine exhibit various biological activities. These include potential anti-thrombolytic effects and interactions with enzymes that are crucial for metabolic processes. Studies have shown that compounds with similar structures may influence enzyme kinetics and metabolic regulation, which are vital for understanding disease mechanisms and developing new treatments.

The synthesis of (2-Bromo-4,5-difluorophenyl)methanamine typically involves:

  • Bromination and Fluorination: The initial step often includes the bromination of phenylmethanamine followed by fluorination, utilizing bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the phenyl ring.
  • Industrial Production: In industrial settings, large-scale bromination and fluorination processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

(2-Bromo-4,5-difluorophenyl)methanamine finds applications in several areas:

  • Pharmaceutical Development: Its unique chemical properties make it valuable for designing new chemical entities with specific therapeutic effects.
  • Synthesis of Complex Molecules: It serves as a precursor in the synthesis of various biologically active compounds through coupling reactions.
  • Material Science: Modifications involving this compound can enhance the properties of polymers, improving their thermal stability and mechanical strength.

Interaction studies involving (2-Bromo-4,5-difluorophenyl)methanamine focus on its binding affinity to various biological receptors and enzymes. These studies are essential for elucidating how this compound may influence biological pathways and its potential therapeutic effects. Preliminary data suggest that it may interact with neurotransmitter systems, which could inform its use in treating neurological disorders.

Several compounds share structural similarities with (2-Bromo-4,5-difluorophenyl)methanamine:

Compound NameStructural FeaturesUnique Characteristics
(4-Bromo-2,6-difluorophenyl)methanamineBromine at position 4 and two fluorinesDifferent substitution pattern affecting reactivity
(2-Bromo-4-fluorophenyl)methanamineLacks one fluorine atomExhibits different chemical behavior due to fewer halogens
(4-Bromo-2,5-difluorophenyl)methylamineBromine at position 4 with two fluorinesPotentially enhanced biological activity due to structural variations

Uniqueness

The uniqueness of (2-Bromo-4,5-difluorophenyl)methanamine lies in its specific halogen substitution pattern which influences its reactivity and interactions compared to similar compounds. This specific arrangement allows for tailored properties that can be exploited in drug design and material science applications.

XLogP3

1.7

GHS Hazard Statements

H302+H312 (100%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types